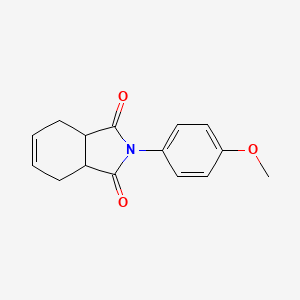
2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Phosphodiesterase and Serotonin Receptor Affinity
Isoindole-1,3-dione derivatives have been investigated for their potential as antipsychotics, particularly targeting phosphodiesterase 10A (PDE10A) and serotonin receptors. A study by Czopek et al. (2020) synthesized a series of compounds from 4-methoxy-1H-isoindole-1,3(2H)-dione, revealing that certain derivatives exhibit significant PDE10A-inhibiting properties and affinity for 5-HT1A and 5-HT7 receptors. These findings suggest potential applications in developing new treatments for psychiatric disorders (Czopek et al., 2020).
Structural Analysis
Isoindoline-1,3-dione derivatives have also been analyzed for their crystal and molecular structures. Duru et al. (2018) synthesized 2-(4-ethoxyphenyl)isoindoline-1,3-dione and characterized its structure using X-ray single-crystal diffraction. The study provides valuable insights into the compound's molecular arrangement and interactions, which are crucial for understanding its chemical behavior and potential applications in material science (Duru et al., 2018).
Tubulin Polymerization Inhibition
Methoxy-substituted derivatives of isoindole have been evaluated for their ability to inhibit tubulin polymerization, a mechanism relevant to the development of anticancer agents. A study highlighted the cytostatic activity of these compounds in human breast cancer cells, indicating their potential in cancer research (Gastpar et al., 1998).
Photophysical Properties
The photophysical properties of isoindole derivatives have been extensively studied, with implications for the development of fluorescent materials. Deshmukh and Sekar (2015) explored the excited-state intramolecular proton transfer (ESIPT) chromophores derived from isoindole, revealing their potential as fluorescent dyes with applications in sensing and imaging (Deshmukh & Sekar, 2015).
Novel Synthesis Approaches
Research on isoindole-1,3-diones also focuses on novel synthesis methods to access structurally diverse derivatives with various applications. Mane, Katagi, and Melavanki (2019) reported the synthesis of novel acridin-isoindoline-1,3-dione derivatives, examining their photophysical and thermal properties. Such studies contribute to the development of new materials with potential optoelectronic applications (Mane et al., 2019).
作用機序
Target of Action
Similar compounds have been found to interact with aralkylamine dehydrogenase light chain and heavy chain in alcaligenes faecalis .
Biochemical Pathways
Similar compounds have been found to influence various pathways, including those involved in cellular metabolism and signal transduction .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antimicrobial and antiproliferative effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-3,6-9,12-13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHYVLMORSICGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-5-chloro-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide](/img/structure/B2464232.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2464234.png)
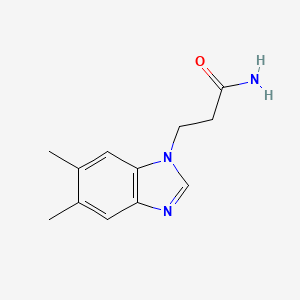
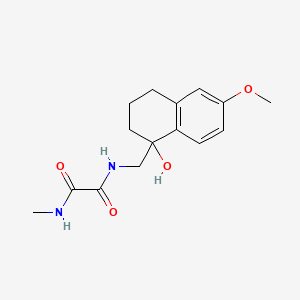

![(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide](/img/structure/B2464240.png)

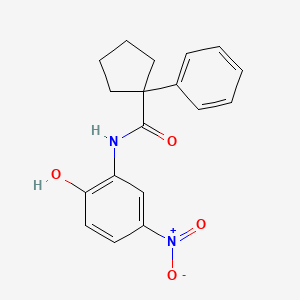
![1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2464247.png)
![N-(2-((1H-benzo[d]imidazol-2-yl)amino)-2-oxoethyl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2464248.png)
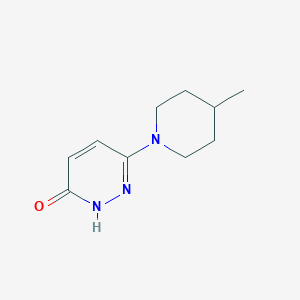
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2464251.png)
![2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2464252.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2464255.png)